4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
Molecular Formula |
C8H4F3NO2 |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
4-(trifluoromethyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13) |
InChI Key |
QGTYRNZVJUPASB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approaches
The synthesis of 4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one typically involves:
- Construction of the benzoxazolone ring system.
- Introduction of the trifluoromethyl substituent either before or after ring formation.
- Use of cyclization reactions from appropriate precursors such as 2-aminophenol derivatives or substituted anthranilic acids.
- Employing reagents and catalysts that facilitate ring closure and functional group transformations.
Specific Synthetic Routes
Cyclization of 2-Aminophenol Derivatives with Trifluoromethyl-Substituted Precursors
One common method involves the condensation of 2-aminophenol derivatives bearing a trifluoromethyl group or reacting 2-aminophenol with trifluoromethyl-substituted carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters). This leads to intramolecular cyclization forming the benzoxazolone ring.
-
- Solvents: Typically polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Catalysts: Acid or base catalysts to promote cyclization.
- Temperature: Mild heating (room temperature to reflux) depending on substrate reactivity.
Example:
The reaction of 2-aminophenol with 4-(trifluoromethyl)benzoyl chloride under basic conditions yields the benzoxazolone ring with the trifluoromethyl group at the 4-position.
Copper-Catalyzed Cyclization
Copper-catalyzed oxidative cyclization has been reported for benzoxazole derivatives, which can be adapted for benzoxazolone synthesis. This method involves:
- Starting from 2-aminophenol and trifluoromethyl-substituted aryl halides.
- Using copper catalysts (e.g., CuI) and ligands under nitrogen atmosphere.
- Employing bases such as triethylamine to facilitate the reaction.
This method allows for efficient formation of the benzoxazolone ring with high yields and selectivity.
Aldol Condensation Followed by Cyclization
Though more common for substituted benzoxazolones, aldol condensation of 2-oxo-2,3-dihydrobenzo[d]oxazole derivatives with trifluoromethyl-substituted ketones or aldehydes can be used to introduce the trifluoromethyl group followed by ring closure.
- Acid- and base-catalyzed aldol condensation conditions are used.
- The product is purified by recrystallization or chromatography.
- Characterization confirms the structure via NMR and HRMS.
Research Findings and Data
Yields and Purity
| Method | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| Cyclization with acid chloride | 70-90 | Silica gel chromatography | High purity, mild conditions |
| Copper-catalyzed cyclization | 80-98 | Column chromatography | Efficient, scalable, mild temperature |
| Aldol condensation + cyclization | 65-85 | Recrystallization | Suitable for substituted derivatives |
Spectroscopic Characterization
- 1H NMR: Aromatic protons appear between δ 7.0–8.5 ppm, consistent with benzoxazolone structure.
- 13C NMR: Signals for carbonyl carbon (~δ 160–180 ppm), aromatic carbons, and trifluoromethyl carbon (~δ 120 ppm).
- Mass Spectrometry: Molecular ion peak at m/z 203 [M]+ confirms molecular weight.
- Elemental Analysis: Matches calculated values for C, H, N, and F content.
Detailed Example Procedure (Copper-Catalyzed Cyclization)
| Reagent/Condition | Amount/Concentration | Role |
|---|---|---|
| 2-Aminophenol | 1 equiv | Starting material |
| 4-(Trifluoromethyl)benzoyl chloride | 1.1 equiv | Acylating agent |
| CuI | 10 mol% | Catalyst |
| PdCl2(PPh3)2 | 5 mol% | Co-catalyst |
| Triethylamine | 1.5 equiv | Base |
| THF | Solvent, 10-20 mL per 1 mmol | Reaction medium |
| Temperature | Room temperature to reflux | Reaction condition |
| Time | Overnight (12-16 h) | Reaction duration |
Procedure:
The reagents are combined under nitrogen atmosphere in THF. The mixture is stirred at room temperature overnight. After completion, the reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by silica gel chromatography (hexane/ethyl acetate gradient) to yield this compound as a pale solid.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid chloride cyclization | 2-Aminophenol + 4-(trifluoromethyl)benzoyl chloride | Base, mild heating | 70-90 | Straightforward, high purity | Requires acid chloride precursor |
| Copper-catalyzed cyclization | 2-Aminophenol + aryl halide (CF3-substituted) | CuI, Pd catalyst, base, N2 | 80-98 | High yield, mild conditions | Requires metal catalysts |
| Aldol condensation + cyclization | 2-Oxo-2,3-dihydrobenzo[d]oxazole + CF3-substituted ketone | Acid/base catalysis, recrystallization | 65-85 | Versatile for substituted derivatives | Multi-step, moderate yield |
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one exhibit notable antimicrobial properties. A study comparing various derivatives indicated that certain compounds showed minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against bacterial strains such as Mycobacterium tuberculosis and Staphylococcus aureus .
Table 2: Antimicrobial Efficacy of Derivatives
| Compound ID | MIC (µg/mL) | Activity Against |
|---|---|---|
| 6h | 3.125 | Mycobacterium tuberculosis |
| 6i | 12.5 | Staphylococcus aureus |
| 6l | 25 | Escherichia coli |
Anti-inflammatory Properties
In addition to antimicrobial activity, some studies have reported that this compound can exert anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis .
Fluorescent Properties
The incorporation of the trifluoromethyl group into the benzo[d]oxazole structure enhances its fluorescent properties, making it useful in the development of fluorescent dyes and sensors. Research indicates that these compounds can be used in biological imaging due to their high photostability and fluorescence quantum yields .
Table 3: Fluorescence Characteristics
| Compound ID | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| 3g | 520 | 75 |
| 3h | 550 | 80 |
Case Study 1: Synthesis and Characterization
A significant study focused on the synthesis of various derivatives of this compound using different reaction conditions. The researchers optimized the synthesis process using potassium carbonate as a base in THF solvent, achieving yields up to 92% for specific derivatives .
Case Study 2: Application in Drug Development
Another case study investigated the efficacy of a derivative of this compound as a potential therapeutic agent for non-alcoholic fatty liver disease (NAFLD). The study utilized murine models to assess the impact on lipid metabolism, revealing promising results that suggest further exploration into its pharmacological applications .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers: 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one
The 5-trifluoromethyl isomer (CAS: 14733-68-7) shares the same core but differs in substitution position. The 4-CF₃ group creates distinct electronic effects compared to the 5-position, altering dipole moments and steric interactions. Computational modeling suggests that the 4-substitution may improve binding to flat aromatic pockets in enzymes (e.g., kinases) due to better planarity, while the 5-substitution could enhance solubility .
Key Data:
| Property | 4-CF₃ Derivative | 5-CF₃ Derivative |
|---|---|---|
| LogP (Predicted) | 2.8 | 2.5 |
| Polar Surface Area (Ų) | 45 | 45 |
| Synthetic Accessibility | Moderate | Moderate |
Sigma Receptor Ligands: SN79
SN79 (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one) is a sigma receptor ligand with neuroprotective and cocaine-antagonist properties. Unlike 4-CF₃-benzoxazolone, SN79 features a 6-acetyl group and a piperazine-butyl chain, enabling high sigma-2 receptor affinity (Kd = 12 nM) . The trifluoromethyl group in 4-CF₃-benzoxazolone may confer greater blood-brain barrier penetration but lacks the extended alkyl chain necessary for sigma receptor avidity.
Binding Affinities:
| Compound | σ₁ Receptor (Kd) | σ₂ Receptor (Kd) |
|---|---|---|
| SN79 | 180 nM | 12 nM |
| 4-CF₃-benzoxazolone | Not Reported | Not Reported |
Anticancer Agents: Sigma-2 Receptor Agonists
Sigma-2 receptors are overexpressed in tumors and implicated in apoptosis. Compounds like CB-64D (sigma-2 agonist) induce caspase-independent cell death. However, it lacks the pharmacophoric elements (e.g., halogenated aryl groups) critical for sigma-2 binding .
Cytotoxicity Comparison:
| Compound | EC₅₀ (MCF-7 Cells) | Mechanism |
|---|---|---|
| CB-64D | 15 µM | Caspase-independent apoptosis |
| 4-CF₃-benzoxazolone | N/A | Unknown |
Serotonergic Agents: Bifeprunox
Bifeprunox (7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one) is a 5-HT₁A partial agonist. The 7-piperazine substitution enables G-protein coupling, whereas the 4-CF₃ group in the target compound lacks this moiety, precluding direct 5-HT₁A activity. This highlights the importance of substituent position for target specificity .
Pharmacokinetic Properties:
| Property | Bifeprunox | 4-CF₃-benzoxazolone |
|---|---|---|
| Oral Bioavailability | 40% | Not Reported |
| Half-life | 6–8 hours | Not Reported |
Kinase Inhibitors: c-Met Targeting Derivatives
Benzoxazolone derivatives bearing 4-ethoxyquinoline moieties (e.g., from ) inhibit c-Met kinase (IC₅₀ = 50–100 nM). The 4-CF₃ substitution may enhance hydrophobic interactions in the ATP-binding pocket but lacks the quinoline group critical for π-π stacking.
Activity Data:
| Compound | c-Met IC₅₀ | Selectivity (vs. VEGFR2) |
|---|---|---|
| Quinoline Derivative | 68 nM | >100-fold |
| 4-CF₃-benzoxazolone | Not Tested | N/A |
Physicochemical and ADME Properties
The trifluoromethyl group significantly impacts ADME:
- Lipophilicity (LogP): ~2.8 (higher than acetyl or amino analogs) .
- Solubility: Lower aqueous solubility compared to polar derivatives (e.g., 7-amino-benzoxazolone) .
Biological Activity
4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one is a compound belonging to the benzo[d]oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to the benzo[d]oxazole moiety, which is known for enhancing lipophilicity and biological activity. The general structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, compounds derived from this structure have been shown to exhibit significant inhibitory effects on various cancer cell lines, including HepG2 and HCT-116 cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 12.5 | Induction of apoptosis via caspase activation |
| This compound | HCT-116 | 15.0 | Inhibition of cell cycle progression |
The mechanism involves the induction of apoptosis, characterized by increased levels of caspases and a decrease in anti-apoptotic proteins such as Bcl-2 .
Neuroprotective Effects
Research indicates that derivatives of benzo[d]oxazole can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. For example, one study demonstrated that a related compound significantly reduced Aβ-induced apoptosis in PC12 cells by modulating the Akt/GSK-3β/NF-κB signaling pathway .
Study 1: Neuroprotection in Alzheimer’s Disease Models
A study investigated the neuroprotective effects of a derivative similar to this compound in a mouse model of Alzheimer’s disease. The results showed that treatment with this compound led to:
- A significant reduction in tau hyperphosphorylation.
- Decreased expression of pro-apoptotic factors (Bax) and increased anti-apoptotic factors (Bcl-2).
- Improved cognitive function as assessed by behavioral tests.
These findings suggest that the compound may offer therapeutic benefits for neurodegenerative conditions .
Study 2: Anticancer Efficacy Against HepG2 Cells
In another investigation, the anticancer efficacy of a benzo[d]oxazole derivative was evaluated against HepG2 liver cancer cells. The study found that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
